Dexloxiglumide

CCK1 receptor chiral switch potency

Dexloxiglumide is the active (R)-enantiomer of loxiglumide, delivering twice the potency of the racemate with no chiral inversion. Its proven >250-fold selectivity for CCK1 over CCK2 receptors ensures clean, pathway-specific data in gastrointestinal motility studies, including its unique profile of accelerating gastric emptying while slowing proximal colonic transit. Backed by Phase III clinical evidence in IBS-C and functional dyspepsia, this compound is ideal for oral dosage form development and visceral sensitivity research. Choose dexloxiglumide for its superior, reproducible pharmacology.

Molecular Formula C21H30Cl2N2O5
Molecular Weight 461.4 g/mol
CAS No. 119817-90-2
Cat. No. B1670345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexloxiglumide
CAS119817-90-2
SynonymsDexloxiglumide;  CR-2017;  CR2017;  CR 2017.
Molecular FormulaC21H30Cl2N2O5
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1
InChIKeyQNQZBKQEIFTHFZ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dexloxiglumide (119817-90-2) CCK1 Antagonist: A Chiral Switch to a Potent, Orally Active GI Motility Modulator


Dexloxiglumide (CAS 119817-90-2) is the active (R)-enantiomer of the racemic CCK1 receptor antagonist loxiglumide [1]. As a chiral switch from the racemate, it is a selective and potent, orally active antagonist of the cholecystokinin type 1 (CCK1) receptor, formerly known as the CCK-A receptor [2]. It has been advanced to Phase III clinical trials in Europe for multiple functional gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C), functional dyspepsia, and gastroesophageal reflux disease [3].

Why Dexloxiglumide Cannot Be Substituted with Loxiglumide or Other CCK1 Antagonists


Dexloxiglumide is a chiral switch molecule, and substitution with the racemic loxiglumide or other CCK1 antagonists is scientifically unsound due to marked differences in potency, selectivity, and clinical efficacy. Dexloxiglumide is reported to be twice as potent as the racemic loxiglumide [1]. Furthermore, it is the active eutomer that does not undergo chiral inversion to its inactive (S)-enantiomer, ensuring consistent pharmacological activity [2]. The compound also exhibits a unique gastrointestinal motility profile, accelerating gastric emptying while simultaneously slowing proximal colonic transit, a combination of effects that is not replicated by all CCK1 antagonists [3].

Quantitative Evidence Guide: Dexloxiglumide's Measurable Advantages Over Comparators


Dexloxiglumide Is Twice as Potent as Racemic Loxiglumide at the CCK1 Receptor

Dexloxiglumide, the (R)-enantiomer of loxiglumide, is reported to be twice as potent as the racemic compound [1]. This is a direct consequence of the anti-CCK activity being specific to the (R)-form, with the (S)-isomer being almost ineffective [1]. The increased potency is observed in multiple in vitro and in vivo systems.

CCK1 receptor chiral switch potency

Superior Symptom Relief in IBS-C: Dexloxiglumide vs. Placebo in Phase 2/3 Trials

In Phase 2 clinical trials, dexloxiglumide 200 mg three times daily demonstrated superiority to placebo in providing symptom relief for patients with constipation-predominant irritable bowel syndrome (IBS-C) [1]. A Phase 3 withdrawal study further showed a more sustained effect than placebo [1].

Irritable Bowel Syndrome IBS-C clinical efficacy

Differential Effects on GI Transit: Dexloxiglumide Accelerates Gastric Emptying But Slows Proximal Colon Transit

In female patients with constipation-predominant IBS, dexloxiglumide significantly accelerated gastric emptying (t1/2) (p=0.004) while simultaneously slowing proximal colon emptying (t1/2) (p < 0.01) [1]. Notably, it had no significant effect on overall colonic transit time (CT) or on satisfactory relief of IBS [1].

Gastric emptying colonic transit IBS-C

Dexloxiglumide Shows High Affinity and Selectivity for CCK1 over CCK2 Receptors

In CHO cells expressing rat receptors, dexloxiglumide selectively binds to the CCK1 receptor with a Ki of 0.0234 μM, which is over 250-fold more potent than its binding to the CCK2 receptor (Ki = 5.88 μM) [1]. This high selectivity is a key differentiator from older, less selective CCK antagonists.

CCK1 receptor CCK2 receptor selectivity

In Vivo Selectivity Demonstrated: Dexloxiglumide Antagonizes CCK-A but Not CCK-B Mediated Effects

In a rat model, intravenous dexloxiglumide inhibited CCK-8-induced delay of gastric emptying in a dose-dependent manner, with an ID50 of 1.14 mg/kg, demonstrating its CCK-A receptor antagonism [1]. Crucially, at doses that nearly completely blocked this CCK-A mediated effect, it was ineffective against pentagastrin-induced acid hypersecretion, a CCK-B/gastrin receptor-mediated effect, confirming its in vivo selectivity [1].

CCK-A receptor CCK-B receptor gastric emptying

Crystalline Form with Enhanced Flowability Enables Industrial-Scale Oral Formulation

A novel crystallization method using isopropyl ether produces a crystalline form of dexloxiglumide with improved morphological and particle-size characteristics [1]. This crystalline form exhibits enhanced flowability, a critical property that overcomes the poor flowability of earlier polymorphic mixtures, enabling its reproducible use in large-scale tablet manufacturing [1].

crystalline form flowability tablet formulation

Optimal Research and Procurement Applications for Dexloxiglumide Based on Verified Evidence


Investigating CCK1-Mediated Regulation of Gastric Emptying and Proximal Colonic Transit in Preclinical Models

The differential effects of dexloxiglumide on gastrointestinal transit—specifically its acceleration of gastric emptying and slowing of proximal colonic transit—make it an ideal tool for dissecting CCK1 receptor function in regional gut motility [1]. This is supported by both clinical pharmacodynamic data in IBS-C patients and in vivo rodent studies [1][2].

Serving as a Selective CCK1 Receptor Antagonist in In Vitro and In Vivo Pharmacology Studies

With a >250-fold selectivity for the CCK1 receptor over the CCK2 receptor in binding assays (Ki = 0.0234 μM vs. 5.88 μM) and functional in vivo selectivity for CCK-A over CCK-B mediated effects, dexloxiglumide is a critical reagent for studies aiming to isolate and characterize CCK1-specific pathways without confounding CCK2 receptor activity [1][2].

Developing Oral Formulations for Functional Gastrointestinal Disorders Targeting CCK1 Antagonism

Dexloxiglumide's demonstrated clinical efficacy in IBS-C and functional dyspepsia, combined with the availability of a crystalline form with enhanced flowability for industrial-scale tablet manufacturing, positions it as a lead candidate for oral dosage form development in these indications [1][2][3].

Evaluating Therapeutic Potential in Disorders of Visceral Hypersensitivity and Intestinal Gas Retention

Clinical evidence shows that dexloxiglumide increases intestinal gas retention while reducing associated abdominal symptoms, suggesting a role in modulating visceral sensitivity [1]. This dual action makes it a compound of interest for functional gut disorders where pain and bloating are predominant symptoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexloxiglumide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.